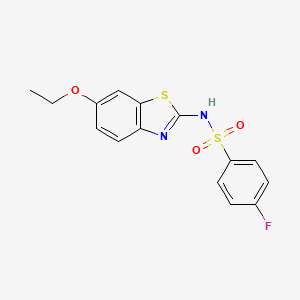

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide

Description

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring a 6-ethoxy-substituted benzothiazole core linked to a 4-fluorophenylsulfonamide group. The benzothiazole scaffold is widely explored in medicinal chemistry due to its pharmacological versatility, including antimicrobial, antiviral, and kinase-inhibitory properties . The ethoxy group at the 6-position enhances lipophilicity, while the 4-fluorobenzenesulfonamide moiety contributes to hydrogen-bonding interactions and electronic modulation .

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O3S2/c1-2-21-11-5-8-13-14(9-11)22-15(17-13)18-23(19,20)12-6-3-10(16)4-7-12/h3-9H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFNXCRXSYSXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a base-promoted intramolecular C–S bond coupling cyclization of N-substituted-2-halophenylthioureas or related compounds in dioxane.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzothiazole derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms in the benzothiazole ring.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound.

Oxidation Products: Oxidized forms of the benzothiazole ring.

Reduction Products: Reduced forms of the benzothiazole ring.

Hydrolysis Products: Corresponding amines and sulfonic acids.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer properties. N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria .

Material Science

Polymer Chemistry

this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in coatings and electronics .

Nanocomposites

The compound's ability to form stable interactions with nanoparticles makes it suitable for developing nanocomposite materials. These materials can exhibit improved electrical conductivity and mechanical strength, opening avenues for applications in sensors and energy storage devices .

Environmental Science

Pollutant Degradation

Recent studies have explored the potential of this compound in environmental remediation. Its chemical structure allows it to act as a catalyst in the degradation of organic pollutants in wastewater treatment processes. This application is crucial for addressing environmental contamination and promoting sustainable practices .

Case Studies

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations at the Benzothiazole 2-Position

(a) Sulfonamide vs. Amide/Carboxamide Derivatives

- N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide ():

- Structural Difference : Replaces the sulfonamide group with a benzamide bearing a trifluoromethyl (-CF₃) substituent.

- Functional Impact : The -CF₃ group is strongly electron-withdrawing, enhancing electrophilicity and metabolic stability compared to the 4-fluoro substituent. The amide linkage reduces acidity (pKa ~10–12) relative to sulfonamide (pKa ~6–8), affecting solubility and target binding .

- Molecular Weight : 366.36 g/mol vs. 366.36 g/mol (target compound: C₁₅H₁₂FN₂O₃S₂, MW 366.36).

(b) Thioether-Linked Derivatives

- 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]pentanoic Acid (): Structural Difference: Features a thioether linkage and a pentanoic acid chain. This compound showed moderate bioactivity in unspecified assays .

Heterocyclic Core Modifications

(a) Triazine-Based Analogues ():

- Example: N-(Adamantan-1-yl)-4-(4-(2-aminoethyl)piperazin-1-yl)-6-ethoxy-1,3,5-triazin-2-amine. Structural Difference: Replaces benzothiazole with a triazine core and incorporates piperazine and adamantyl groups. Functional Impact: The triazine-piperazine-adamantane architecture targets cannabinoid receptors (CB1/CB2), with binding affinities (Ki) in the nanomolar range . The target compound’s benzothiazole-sulfonamide structure lacks the bulkiness of adamantane, suggesting divergent biological targets.

(b) Pyrimidine Derivatives ():

- Z14 (5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide): Structural Difference: Integrates a pyrimidine ring with bromo and methylsulfanyl groups.

Electronic and Steric Effects of Substituents

- 4-Fluorobenzenesulfonamide vs. 4-Trifluoromethylbenzamide ():

- Sulfonamide vs. Urea (, Z15): Z15 (1-[3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-fluorophenyl)urea): The urea group enables dual hydrogen-bond donor/acceptor interactions, often seen in kinase inhibitors. Sulfonamides, while less flexible, offer stronger acidity for salt formation and crystallinity .

Physicochemical Properties and Stability

- Hydrogen Bonding : The sulfonamide group in the target compound forms robust hydrogen bonds (e.g., S=O···H-N), enhancing crystal packing and stability, as observed in triazole-thione tautomers () .

- Tautomerism : Unlike 1,2,4-triazole-thiones (), the target compound’s sulfonamide group resists tautomerism, improving synthetic reproducibility .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide is a compound of increasing interest due to its potential biological activities. This compound belongs to a class of benzothiazole derivatives, which are known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to summarize the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a benzothiazole ring substituted with an ethoxy group and a fluorobenzenesulfonamide moiety. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

Research has indicated that benzothiazole derivatives exhibit a wide range of biological activities. The specific activities associated with this compound include:

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzothiazole derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The sulfonamide group is particularly known for its antibacterial effects by inhibiting bacterial folate synthesis.

2. Anticancer Potential

Benzothiazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

3. Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented, suggesting that this derivative may also exhibit similar properties by inhibiting pro-inflammatory cytokines and mediators.

Research Findings and Case Studies

A few notable studies highlight the biological activity of compounds similar to this compound:

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways related to inflammation and cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.